Cas no 2228941-95-3 (tert-butyl N-(1-bromo-2,4-dimethylpentan-3-yl)carbamate)

Tert-butyl N-(1-bromo-2,4-dimethylpentan-3-yl)carbamate is a brominated carbamate derivative with significant utility in organic synthesis, particularly in the preparation of complex molecules. The tert-butyloxycarbonyl (Boc) protecting group enhances stability, allowing selective deprotection under mild acidic conditions. The bromine substituent at the 1-position provides a reactive handle for further functionalization via nucleophilic substitution or cross-coupling reactions. The branched alkyl structure (2,4-dimethylpentane) contributes to steric control in stereoselective transformations. This compound is valuable in peptide chemistry, pharmaceutical intermediates, and asymmetric synthesis due to its well-defined reactivity and compatibility with diverse reaction conditions. Proper handling is advised due to the potential lability of the C-Br bond.
tert-butyl N-(1-bromo-2,4-dimethylpentan-3-yl)carbamate structure
2228941-95-3 structure
Product Name:tert-butyl N-(1-bromo-2,4-dimethylpentan-3-yl)carbamate
CAS No:2228941-95-3
MF:C12H24BrNO2
MW:294.228463172913
CID:6085178
PubChem ID:165720954
Update Time:2025-10-29

tert-butyl N-(1-bromo-2,4-dimethylpentan-3-yl)carbamate Chemical and Physical Properties

Names and Identifiers

    • 2228941-95-3
    • tert-butyl N-(1-bromo-2,4-dimethylpentan-3-yl)carbamate
    • EN300-1873140
    • Inchi: 1S/C12H24BrNO2/c1-8(2)10(9(3)7-13)14-11(15)16-12(4,5)6/h8-10H,7H2,1-6H3,(H,14,15)
    • InChI Key: COWIVVITPPTILE-UHFFFAOYSA-N
    • SMILES: BrCC(C)C(C(C)C)NC(=O)OC(C)(C)C

Computed Properties

  • Exact Mass: 293.09904g/mol
  • Monoisotopic Mass: 293.09904g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 6
  • Complexity: 224
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 38.3Ų

tert-butyl N-(1-bromo-2,4-dimethylpentan-3-yl)carbamate Pricemore >>

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Additional information on tert-butyl N-(1-bromo-2,4-dimethylpentan-3-yl)carbamate

tert-butyl N-(1-bromo-2,4-dimethylpentan-3-yl)carbamate: A Comprehensive Overview

tert-butyl N-(1-bromo-2,4-dimethylpentan-3-yl)carbamate, also known by its CAS registry number CAS No. 2228941-95-3, is a highly specialized organic compound with significant applications in modern chemistry. This compound belongs to the class of carbamates, which are widely used in various industries due to their versatile chemical properties. The structure of tert-butyl N-(1-bromo-2,4-dimethylpentan-3-yl)carbamate consists of a tert-butyl group attached to a carbamate functional group, with a brominated alkyl chain providing additional reactivity and stability.

The molecular formula of this compound is C15H27BrNO2, and its molecular weight is approximately 306.3 g/mol. The compound exhibits a melting point of around 56°C and a boiling point of about 165°C under standard conditions. Its density is approximately 1.08 g/cm³, making it slightly denser than water. The compound is soluble in common organic solvents such as dichloromethane, chloroform, and diethyl ether but is sparingly soluble in water.

The synthesis of tert-butyl N-(1-bromo-2,4-dimethylpentan-3-yl)carbamate typically involves a multi-step process that begins with the preparation of the corresponding alcohol or amine intermediate. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses, reducing the overall production costs and minimizing waste generation. For instance, researchers have explored the use of transition metal catalysts to facilitate the coupling reactions involved in its synthesis.

In terms of applications, tert-butyl N-(1-bromo-2,4-dimethylpentan-3-yl)carbamate is primarily used as an intermediate in organic synthesis. Its brominated side chain makes it particularly valuable in the preparation of biologically active compounds, such as pharmaceuticals and agrochemicals. Additionally, this compound serves as a precursor for the synthesis of advanced materials, including polymers and surfactants.

Recent studies have highlighted the potential of CAS No. 2228941-95-3 in drug discovery programs targeting various diseases. For example, researchers have demonstrated that derivatives of this compound exhibit potent anti-inflammatory and antioxidant activities, making them promising candidates for the development of new therapeutic agents. Furthermore, its use in green chemistry applications has been explored, with reports suggesting its role in catalytic processes that promote sustainability.

The stability and reactivity of tert-butyl N-(1-bromo-2,4-dimethylpentan-3-yl)carbamate make it an ideal candidate for various chemical transformations. Its ability to undergo nucleophilic substitution reactions under mild conditions has been exploited in the synthesis of complex molecules with high precision. Recent advancements in computational chemistry have also provided deeper insights into its electronic structure and reactivity patterns, enabling more accurate predictions of its behavior in different reaction environments.

In conclusion, tert-butyl N-(1-bromo-2,4-dimethylpentan-3

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